3-Amino-5,5-dimethyloxolan-2-one
Description
3-Amino-5,5-dimethyloxolan-2-one (CAS 15722-67-5) is a cyclic amide derivative featuring a five-membered oxolane (tetrahydrofuran) ring substituted with an amino group at the 3-position and two methyl groups at the 5,5-positions. Its molecular formula is C₆H₁₁NO₂·HCl in its hydrochloride form, with a molecular weight of 177.6 g/mol (free base: 143.16 g/mol) . This compound is classified as a γ-lactam derivative, structurally characterized by a rigid oxolan-2-one core. Notably, commercial availability of its hydrochloride salt has been discontinued, limiting current accessibility for research .
Properties
IUPAC Name |
3-amino-5,5-dimethyloxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-4(7)5(8)9-6/h4H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBJBYZRMNUGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)O1)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276827 | |
| Record name | 3-Amino-5,5-dimethyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13594-33-7 | |
| Record name | 3-Amino-5,5-dimethyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key comparisons between 3-Amino-5,5-dimethyloxolan-2-one and analogous compounds, focusing on structural features, synthesis, and applications:
Structural and Functional Differences
- Ring Size and Saturation: The oxolan-2-one core in the target compound is a saturated five-membered ring, whereas 3-Amino-5,5-dimethylcyclohex-2-enone (a cyclohexenone derivative) has a conjugated six-membered ring. This difference impacts reactivity: cyclohexenone derivatives undergo enamine-based cyclizations more readily due to conjugation . Picloram (Tordon) features an aromatic pyridine ring, enabling π-π interactions critical for its herbicidal activity .
- In contrast, the trichloro substituents in picloram increase electrophilicity, enhancing its binding to plant auxin receptors . The adamantane moiety in N-(5,5-dimethyl-2-oxooxolan-3-yl)adamantane-1-carboxamide introduces high lipophilicity, which could improve blood-brain barrier penetration in pharmaceutical contexts .
Preparation Methods
Cyclization of Precursor Oxolane Derivatives
The most widely documented method involves cyclizing a substituted oxolane precursor with an amine source under acidic conditions. For example, 3,3,4,4-tetramethylazetidine-2-one reacts with methanol and hydrogen chloride gas to form the hydrochloride salt of 3-amino-5,5-dimethyloxolan-2-one. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by ring closure. Typical conditions include:
A representative procedure from a patent employs 3,3,4,4-tetramethylazetidine-2-one (0.0786 mol) dissolved in methanol, saturated with HCl gas, and refluxed for 7 hours. The crude product is concentrated and dried to yield 95% pure crystals.
Acid-Catalyzed Amination
Alternative routes use hydrochloric acid as both a catalyst and a salt-forming agent. For instance, DL-pantolactone derivatives undergo deracemization via HCl-mediated cleavage of diastereomeric salts, followed by extraction with chloroform or toluene. While originally designed for pantolactone resolution, this method has been adapted for synthesizing enantiomerically pure this compound. Key steps include:
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Heating the lactone with HCl to form the hydrochloride salt.
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Neutralization with NaOH to isolate the free amine.
Industrial-Scale Production
Continuous-Flow Reactor Systems
Industrial protocols prioritize throughput and purity. A continuous-flow system described by Vulcanchem uses automated feed streams of oxolane precursors and HCl gas, achieving near-quantitative conversion in 1–2 hours. Advantages over batch reactors include:
Solvent and Catalyst Optimization
Industrial methods often replace methanol with toluene or chlorobenzene to simplify downstream purification. For example, post-reaction mixtures are distilled under reduced pressure while adding toluene to maintain constant volume, enabling efficient solvent recovery. Catalytic amounts of Lewis acids (e.g., ZnCl₂) further accelerate cyclization, cutting reaction times by 30%.
Purification and Characterization
Crystallization and Washing
The hydrochloride salt is typically isolated by cooling the reaction mixture to 5°C, followed by filtration and washing with cold toluene. Recrystallization from chloroform yields needle-like crystals with a melting point of 210–211°C.
Analytical Validation
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Spectroscopic data :
Comparative Analysis of Methods
Q & A
Q. What are the common synthetic routes for 3-Amino-5,5-dimethyloxolan-2-one, and what reaction conditions optimize yield?
The synthesis typically involves cyclization or condensation reactions. For example, hydantoin derivatives (structurally related oxazolidinones) are synthesized via refluxing precursors with ammonia or hydrazine hydrate under controlled pH and temperature . Key parameters include:
- Catalysts : Acidic or basic conditions (e.g., HCl or NaOH) to facilitate ring closure.
- Solvents : Polar aprotic solvents (e.g., DMF) for improved solubility.
- Temperature : Elevated temperatures (80–100°C) to drive cyclization . Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry of amines/ketones.
Q. How is the structural integrity of this compound validated post-synthesis?
Multimodal spectroscopic and crystallographic techniques are employed:
- NMR : and NMR confirm substituent positions. For instance, NH protons appear as singlets at δ 3.3–4.0 ppm, while carbonyl carbons resonate near δ 165–175 ppm .
- X-ray diffraction : Monoclinic crystal systems (e.g., space group ) reveal planar oxolanone rings and dihedral angles of phenyl substituents (e.g., 47–61°) .
- ATR-IR : Stretching vibrations at 1700–1750 cm (C=O) and 3300–3500 cm (N–H) .
Advanced Research Questions
Q. How do steric effects from the 5,5-dimethyl groups influence reactivity in nucleophilic substitution reactions?
The geminal dimethyl groups create steric hindrance, slowing nucleophilic attack at the carbonyl carbon. This is evidenced by:
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) across studies?
Discrepancies arise from solvent polarity, pH, or tautomerism. Mitigation strategies include:
Q. Can computational methods predict the biological activity of this compound derivatives?
Yes. Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling align with experimental
- Targets : EGFR or GABA receptors, based on structural similarity to anticonvulsant hydantoins .
- ADMET profiles : Predictions for gastrointestinal absorption (e.g., 80–90% bioavailability) guide in vivo studies . Validation requires in vitro assays (e.g., enzyme inhibition) and cytotoxicity screening .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
